molecular formula C8H16ClNO2 B1522109 N-(2-butoxyethyl)-2-chloroacetamide CAS No. 1193387-64-2

N-(2-butoxyethyl)-2-chloroacetamide

Cat. No. B1522109
M. Wt: 193.67 g/mol
InChI Key: PUFYPMPHTLDFEF-UHFFFAOYSA-N
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Description

“2-Butoxyethanol” is an organic compound with the chemical formula BuOC2H4OH . This colorless liquid has a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . It is used in many domestic and industrial products because of its properties as a surfactant . “2-Butoxyethyl acetate” is one of the components of Jiashi melon juice .


Molecular Structure Analysis

The molecular structure of “2-Butoxyethanol” is based on structures generated from information available in ECHA’s databases . The molecular formula of “2-Butoxyethyl acetate” is C8H16O3 .


Chemical Reactions Analysis

Organophosphate flame retardants (OPFRs) are substances added to plastics, textiles, and furniture, and are used as alternatives to brominated flame retardants . In a study, OPFRs introduced into a wastewater treatment plant (WWTP) were identified, and the toxicity of biotransformation molecules generated by the biological reaction was predicted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butoxyethanol” include a clear, colorless appearance, a density of 0.90 g/cm3, a melting point of -77 °C, a boiling point of 171 °C, and it is miscible in water and most organic solvents .

Safety And Hazards

“2-Butoxyethanol” is a known respiratory irritant and can be acutely toxic . It can harm the eyes, skin, kidneys, and blood .

Future Directions

Organophosphate flame retardants (OPFRs) are increasingly being applied as flame retardants due to their unique properties . As the use of OPFRs increases in the manufacturing industry, the concentration in the aquatic environment is also increasing . Future research could focus on the environmental impact and potential health risks of these compounds.

properties

IUPAC Name

N-(2-butoxyethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-2-3-5-12-6-4-10-8(11)7-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYPMPHTLDFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyethyl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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